Product packaging for Biliverdin ixdelta dimethyl ester(Cat. No.:CAS No. 26195-58-4)

Biliverdin ixdelta dimethyl ester

Cat. No.: B1239595
CAS No.: 26195-58-4
M. Wt: 610.7 g/mol
InChI Key: IOYRBKSAXKNGRX-JCGXZZKOSA-N
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Description

Historical Context and Discovery of Bile Pigment Derivatives

The scientific journey into the understanding of bile pigments began with early observations of the characteristic colors of bile and the discoloration of tissues in jaundice. In the 19th century, scientists like Leopold Gmelin initiated the systematic study of these pigments, noting the color change from the yellow-brown of what would later be named bilirubin (B190676) to the green of its oxidized form, biliverdin (B22007), upon exposure to nitric acid. The term "biliverdin" was officially coined in 1840 by Jöns Jacob Berzelius.

A pivotal moment in the history of bile pigment research was the elucidation of their origin from the breakdown of heme, the iron-containing component of hemoglobin. This discovery, which explained the source of pigments in bruises and the process of red blood cell catabolism, laid the groundwork for understanding the formation of various biliverdin isomers. The pioneering work of Hans Fischer in the early 20th century on the structure of porphyrins and heme was instrumental in unraveling the complex chemistry of their degradation products. Further research established that the enzymatic cleavage of the heme ring could occur at different methine bridges, leading to the formation of four distinct biliverdin IX isomers: α, β, γ, and δ. The development of synthetic methods to produce these isomers, including their dimethyl ester derivatives, provided researchers with the pure compounds necessary for detailed structural and functional studies.

Structural Classification and Isomeric Specificity of the IX Series

Biliverdin IX and its derivatives are classified as open-chain tetrapyrroles. Their structure consists of four pyrrole (B145914) rings linked by three methine bridges. The isomeric specificity of the biliverdin IX series arises from the selective cleavage of one of the four methine bridges (α, β, γ, or δ) of the protoporphyrin IX ring of heme.

Biliverdin IXδ is formed through the cleavage of the δ-methine bridge. This specific cleavage results in a unique arrangement of the side chains on the pyrrole rings compared to its more abundant α-isomer, which is the primary product of heme oxygenase activity in mammals. The esterification of the two propionic acid side chains of biliverdin IXδ with methanol (B129727) yields Biliverdin IXδ dimethyl ester. This modification enhances its solubility in organic solvents, facilitating its purification and use in various chemical and spectroscopic studies.

The isolation and characterization of the individual isomers, including the δ-isomer, were made possible through the development of chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov These methods allow for the separation of the four isomers from a mixture, enabling detailed analysis of their distinct physical and chemical properties. nih.gov

Table 1: Isomers of Biliverdin IX

IsomerCleavage Site on Heme Ring
Biliverdin IXαα-methine bridge
Biliverdin IXββ-methine bridge
Biliverdin IXγγ-methine bridge
Biliverdin IXδδ-methine bridge

Significance in Advanced Chemical and Biological Research

Biliverdin IXδ dimethyl ester, as a pure and stable derivative, serves as an important tool in various areas of advanced research. Its significance lies in its utility as a standard for analytical studies, a probe for investigating enzymatic processes, and a model compound for exploring the fundamental photochemistry of bilins.

Detailed Research Findings:

Analytical Standards: The availability of pure Biliverdin IXδ dimethyl ester is essential for the accurate identification and quantification of this specific isomer in complex biological mixtures. Chromatographic techniques like HPLC, coupled with mass spectrometry, rely on well-characterized standards for the validation of analytical methods aimed at studying heme metabolism and the distribution of different biliverdin isomers in various organisms. frontiersin.org

Enzymatic Studies: The various isomers of biliverdin IX, including the δ-isomer, are substrates for biliverdin reductase, the enzyme that converts biliverdin to bilirubin. Studies using the individual isomers, including their dimethyl esters after saponification, have been instrumental in understanding the substrate specificity and reaction mechanisms of different biliverdin reductases found in various species.

Photochemical Research: Biliverdin IXδ dimethyl ester has been a subject of interest in the field of photochemistry. Research has shown that, like other biliverdin isomers, it can undergo photocyclization reactions when irradiated with light of specific wavelengths. researchgate.net These studies provide insights into the fundamental photophysical properties of bilins, which are relevant to their roles in light-sensing proteins in various organisms. For instance, the photocyclization of biliverdin IXδ dimethyl ester to neobiliverdin IXδ dimethyl ester has been investigated to understand the influence of molecular conformation on photochemical reactivity. researchgate.net

Fluorescence Studies: While biliverdin dimethyl esters generally exhibit very low fluorescence quantum yields, their fluorescence properties can be significantly enhanced upon complexation with metal ions such as zinc. omlc.org This property has been explored in the development of fluorescent probes. The study of the fluorescence of Biliverdin IXδ dimethyl ester and its complexes contributes to a broader understanding of the excited-state dynamics of bilins, which is crucial for the design of novel fluorescent markers and sensors. omlc.orgfrontierspecialtychemicals.com

Table 2: Spectroscopic Data for Biliverdin IX Dimethyl Esters

CompoundSolventAbsorption Maxima (nm)
Biliverdin IXα dimethyl esterMethanol~377, ~662
Biliverdin IXβ dimethyl esterMethanol~378, ~652
Biliverdin IXγ dimethyl esterMethanol~376, ~650
Biliverdin IXδ dimethyl esterMethanol~375, ~650
Data is approximate and can vary slightly based on experimental conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38N4O6 B1239595 Biliverdin ixdelta dimethyl ester CAS No. 26195-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26195-58-4

Molecular Formula

C35H38N4O6

Molecular Weight

610.7 g/mol

IUPAC Name

methyl 3-[(2Z,5E)-5-[[3-ethenyl-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoate

InChI

InChI=1S/C35H38N4O6/c1-9-22-18(3)26(16-29-23(10-2)20(5)34(42)38-29)36-28(22)15-27-19(4)24(11-13-32(40)44-7)30(37-27)17-31-25(12-14-33(41)45-8)21(6)35(43)39-31/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,38,42)/b27-15+,29-16-,30-17-

InChI Key

IOYRBKSAXKNGRX-JCGXZZKOSA-N

SMILES

CC1=C(C(=CC2=NC(=O)C(=C2CCC(=O)OC)C)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)C=C)CCC(=O)OC

Isomeric SMILES

CC\1=C(/C(=C/C2=NC(=O)C(=C2CCC(=O)OC)C)/N/C1=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)C=C)CCC(=O)OC

Canonical SMILES

CC1=C(C(=CC2=NC(=O)C(=C2CCC(=O)OC)C)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)C=C)CCC(=O)OC

Synonyms

12,17-diethenyl-1,19-23,24-tetrahydro-2,8,13,18-tetramethyl-1,19-dioxo-21H-biline-3,7-dipropanoic acid, dimethyl ester
biliverdin IX delta dimethyl ester
biliverdin IXdelta dimethyl este

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

The synthesis and derivatization of biliverdin (B22007) IXδ dimethyl ester involve a combination of chemical and enzymatic approaches, each with distinct advantages and limitations.

Esterification Reactions for Carboxylic Acid Derivatization

The conversion of biliverdin isomers, including the IXδ form, to their corresponding dimethyl esters is a crucial step for enhancing their solubility in organic solvents, which facilitates purification by chromatographic methods. nih.govnih.gov This derivatization targets the two carboxylic acid side chains of the biliverdin molecule.

A common method for esterification involves treating the biliverdin isomer with a solution of methanolic sulfuric acid. frontierspecialtychemicals.com This process effectively converts the carboxylic acids to methyl esters. Another established method is the use of diazomethane, although its hazardous nature often leads researchers to prefer acid-catalyzed esterification.

Following purification of the dimethyl ester, the native free acid form of biliverdin IXδ can be regenerated through saponification, a hydrolysis reaction typically carried out with a base like sodium hydroxide. nih.gov This two-step process of esterification for purification followed by saponification allows for the isolation of highly pure biliverdin IXδ.

Oxidative Cleavage Pathways from Heme Precursors

The traditional chemical synthesis of biliverdin isomers relies on the oxidative cleavage of a heme precursor, such as hemin. nih.govresearchgate.net This method typically involves a coupled oxidation reaction, which unfortunately lacks regioselectivity. researchgate.net The process results in the formation of all four possible biliverdin isomers: IXα, IXβ, IXγ, and IXδ.

The yield of the desired biliverdin IXδ isomer from this chemical oxidation is notably low, often less than 0.05%. researchgate.netnih.gov This lack of specificity and poor yield make the purely chemical synthesis route inefficient and not ideal for producing scalable quantities of the pure IXδ isomer. nih.govnih.gov

Regioselective and Stereoselective Synthesis Strategies

Achieving regioselectivity in the synthesis of biliverdin IXδ, meaning the specific cleavage of the heme macrocycle at the δ-meso carbon bridge, is a significant challenge for purely chemical methods. Currently, there are no well-established, high-yielding chemical total synthesis strategies that can achieve this level of precision for the biliverdin IXδ isomer. The inherent symmetry and reactivity of the heme molecule make it difficult to direct a chemical oxidant to a specific meso-position.

Consequently, the most effective and widely used regioselective strategy for producing biliverdin IXδ is not a chemical one, but rather a biological approach, as detailed in the following section.

Biotransformation and Recombinant Production Methodologies

To overcome the limitations of chemical synthesis, researchers have turned to enzymatic systems, which offer remarkable specificity in the production of biliverdin isomers.

Heme Oxygenase-Mediated Bioproduction and Isomer Specificity

The key to the regioselective production of biliverdin IXδ lies in the enzymatic activity of a specific heme oxygenase (HO). While most heme oxygenases, including those found in mammals, exclusively produce the biliverdin IXα isomer, a unique heme oxygenase from the bacterium Pseudomonas aeruginosa, known as HemO, exhibits distinct isomer specificity. nih.govresearchgate.netnih.gov

HemO catalyzes the cleavage of heme at the β- and δ-meso positions, yielding a mixture of biliverdin IXβ and biliverdin IXδ. researchgate.net This enzymatic process provides a direct and highly specific route to the otherwise difficult-to-synthesize biliverdin IXδ. The ability of HemO to direct the oxidation to the δ-position is attributed to the unique structural features of its active site, which orients the heme substrate in a way that favors cleavage at this specific location.

Optimization of Recombinant Expression Systems for Scalable Yields

To produce significant quantities of biliverdin IXδ, the gene encoding for the P. aeruginosa HemO is expressed in a recombinant host organism, most commonly Escherichia coli. nih.govnih.gov A particularly effective system utilizes the non-pathogenic E. coli Nissle (EcN(T7)) strain. nih.govnih.gov This strain is advantageous because it possesses an endogenous heme transporter, allowing it to efficiently take up extracellularly supplied heme, the substrate for the HemO enzyme. researchgate.netnih.gov This overcomes the limitation of relying on the host cell's own heme biosynthesis pathway. nih.govnih.gov

The production of biliverdin IXδ in these recombinant systems can be optimized by manipulating various culture parameters. Research has shown that factors such as induction temperature, incubation time, and aeration (shaking speed) significantly impact the yield. For instance, optimal production in one study was achieved at 25°C for 16 hours with vigorous shaking at 250 rpm. nih.gov The increased oxygenation from higher shaking speeds was found to enhance the HemO-dependent degradation of heme. nih.gov

Through the use of these optimized recombinant expression systems, the yield of biliverdin IXδ can be increased by over 300-fold compared to traditional chemical oxidation methods. nih.gov The produced biliverdin IXδ is then typically extracted from the culture supernatant and purified using chromatographic techniques such as C18 solid-phase extraction followed by high-performance liquid chromatography (HPLC). nih.govfrontiersin.org

Table 1: Comparison of Synthetic Methods for Biliverdin IXδ

Method Regioselectivity Yield of IXδ Scalability Key Features
Chemical Synthesis (Oxidative Cleavage) Low (produces mixture of isomers) <0.05% Low Non-specific, uses harsh chemicals.

| Biotransformation (Recombinant HemO) | High (produces IXβ and IXδ) | >300-fold increase over chemical methods | High | Enzymatic specificity, utilizes engineered microorganisms. |

Table 2: Compound Names Mentioned in the Article

Compound Name
Biliverdin IXδ dimethyl ester
Biliverdin IXα
Biliverdin IXβ
Biliverdin IXγ
Biliverdin IXδ
Hemin
Diazomethane

Advanced Chemical Transformations and Derivative Synthesis

The unique structural features of biliverdin IXδ dimethyl ester, particularly its extended π-system and reactive peripheral groups, make it a versatile substrate for a range of advanced chemical transformations. These reactions enable the synthesis of novel derivatives with modified photophysical properties and potential applications in various scientific fields. Key transformations include photocyclization, leading to the formation of new chromophoric systems, and dimerization reactions that exploit the reactivity of the vinyl substituents.

Photocyclization Reactions and Formation of Cyclized Pigments

Biliverdin IXδ dimethyl ester undergoes a significant photochemical transformation known as photocyclization to yield neobiliverdin IXδ dimethyl ester. researchgate.net This intramolecular cyclization reaction is a key process that dramatically alters the pigment's structure and properties.

The efficiency of this photocyclization is highly dependent on the wavelength of light used for irradiation. researchgate.net Research has demonstrated that the quantum yields for the reaction are highest when irradiating within the 575–600 nm range of the first electronic absorption band. researchgate.net This observation is linked to the conformational state of the biliverdin molecule. Fluorescence excitation studies suggest that absorption at these wavelengths preferentially excites the "stretched" conformations of the biliverdin IXδ dimethyl ester. researchgate.net In contrast, at longer wavelengths where the reaction efficiency significantly decreases, it is the "coiled" or helical conformations that predominantly absorb the light. researchgate.net This indicates that the photocyclization proceeds selectively from a stretched conformation, a principle known as the non-equilibration of excited rotamers. researchgate.net

The process involves an intramolecular addition of a Z-configured C1-vinyl group to the C19-position of the tetrapyrrole backbone, forming a new seven-membered ring. This transformation results in the formation of neobiliverdin IXδ, a cyclized pigment with a distinct chromophoric system. researchgate.netnih.gov

Dimerization Reactions via Vinyl Group Reactivity

While specific studies on the dimerization of the biliverdin IXδ dimethyl ester are not extensively documented, research on the closely related biliverdin-IXα dimethyl ester provides significant insight into the potential reactivity of the vinyl groups. researchgate.netrsc.org The vinyl groups attached to the pyrrole (B145914) rings of the biliverdin structure are susceptible to acid-promoted dimerization, leading to a variety of dimeric products. researchgate.netrsc.org Given the presence of a vinyl group in the biliverdin IXδ isomer, similar reactivity can be anticipated under appropriate conditions.

In studies with biliverdin-IXα dimethyl ester, which possesses two vinyl groups, acid-promoted reactions have been shown to yield several types of dimers through regio- and site-selective reactions. researchgate.netrsc.org These reactions highlight the reactivity of the vinyl groups adjacent to the pyrrolinone carbonyls. rsc.org The types of dimeric structures formed from the IXα isomer include:

Cyclobutane (B1203170) dimers: Formed through a [2+2] cycloaddition of the vinyl groups of two biliverdin molecules. rsc.org

Cyclohexene (B86901) dimers: Resulting from a Diels-Alder type [4+2] cycloaddition. rsc.org

Butene-linked dimers: Formed via an ene-type reaction. rsc.org

The formation of these various dimers from the IXα isomer underscores the synthetic potential of the vinyl group. The specific product distribution can be controlled by modulating reaction conditions such as the concentration of the acid catalyst and the temperature. researchgate.netrsc.org This suggests that the vinyl group of biliverdin IXδ dimethyl ester could serve as a handle for synthesizing novel dimeric structures with unique spectroscopic and chemical properties.

Elucidation of Reaction Mechanisms and Product Distribution

The mechanisms governing the chemical transformations of biliverdin IXδ dimethyl ester are intricate and have been the subject of detailed kinetic and spectroscopic studies.

Photocyclization Mechanism: The photocyclization of biliverdin IXδ dimethyl ester to its neobiliverdin counterpart is initiated by the selective photoexcitation of a stretched conformer. researchgate.net Kinetic studies involving N,N,N-trideuteriated biliverdin IXδ dimethyl ester have revealed a significant kinetic hydrogen isotope effect. researchgate.net This finding indicates that the primary photoproduct of the cyclization is a labile intermediate. researchgate.net This intermediate then undergoes two competing processes:

Reopening: The intermediate can revert to the original biliverdin IXδ dimethyl ester starting material. researchgate.net

Proton Shift: A solvent-mediated proton shift occurs, leading to the final, stable neobiliverdin IXδ ester product. researchgate.net

Dimerization Product Distribution: For the analogous dimerization reactions observed with biliverdin-IXα dimethyl ester, the product distribution is highly dependent on the reaction conditions. researchgate.netrsc.org The use of varying acid concentrations and temperatures allows for the selective formation of different dimeric structures. rsc.org For example, specific conditions can favor the formation of the cyclobutane dimer over the cyclohexene or butene-linked adducts. researchgate.netrsc.org This control over product distribution is crucial for the targeted synthesis of specific biliverdin derivatives. The mechanism involves acid-promoted activation of the vinyl group, making it susceptible to nucleophilic attack by another biliverdin molecule, leading to the various dimeric products. rsc.org The differences in the reactivity between the two vinyl groups in the IXα isomer have also been a subject of these mechanistic discussions. rsc.org

Table 1: Key Chemical Transformations of Biliverdin IXδ Dimethyl Ester and its Analogs

Transformation Reactant Key Reagents/Conditions Product(s) Reference
Photocyclization Biliverdin IXδ dimethyl ester Irradiation at 575-600 nm Neobiliverdin IXδ dimethyl ester researchgate.net
Dimerization* Biliverdin-IXα dimethyl ester Acid (e.g., HCl), varying concentrations and temperatures Cyclobutane, Cyclohexene, and Butene-linked dimers researchgate.netrsc.org

*Reactions observed on the closely related biliverdin-IXα dimethyl ester, indicative of the potential reactivity of the vinyl group on the IXδ isomer.

Table 2: Mechanistic Insights into Biliverdin IXδ Dimethyl Ester Transformations

Reaction Mechanistic Feature Evidence Implication Reference
Photocyclization Selective excitation of stretched conformer Wavelength-dependent quantum yields Reaction efficiency is conformation-dependent researchgate.net
Photocyclization Labile primary photoproduct Kinetic hydrogen isotope effect Reaction proceeds via a multi-step pathway with competing processes researchgate.net
Dimerization* Controllable product distribution Variation of products with acid concentration and temperature Selective synthesis of specific dimers is possible researchgate.netrsc.org

*Mechanistic insights from studies on the biliverdin-IXα dimethyl ester.

Advanced Spectroscopic Characterization and Conformational Analysis

Electronic Absorption Spectroscopy

The electronic absorption spectrum of biliverdin (B22007) IXδ dimethyl ester is characterized by two main absorption bands: a sharp and intense Soret-like band in the near-UV region and a broader, less intense Q-like band in the visible region. rsc.orgrsc.org These bands are sensitive to the molecular environment, reflecting the conformational flexibility of the tetrapyrrole backbone.

In methanol (B129727), biliverdin IXδ dimethyl ester exhibits a sharp absorption maximum around 375-376 nm and a broad band in the region of 650 nm. rsc.orgnih.gov The precise location and intensity of these bands can vary depending on the solvent and the specific isomeric form. For instance, purified biliverdin IXδ isomer has shown absorption peaks at 376 nm and 650 nm. nih.gov

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, has been determined in various solvents. These values are crucial for quantitative analysis and for understanding the probability of electronic transitions.

SolventWavelength (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
Not Specified376.056,200 researchgate.net
Benzene38155,400 researchgate.net
Chloroform (B151607)37955,200 researchgate.net
Methanol37553,000 researchgate.net
Dichloromethane38144,000 researchgate.net

The solvent environment plays a significant role in modulating the absorption characteristics of biliverdin IXδ dimethyl ester. While the absorption spectra in aprotic solvents like acetonitrile (B52724) and chloroform are quite similar, a noticeable red-shift of the long-wavelength absorption band is observed in protic solvents like methanol. rsc.org For example, a shift from 658 nm to 666 nm occurs when moving to methanol. rsc.org This solvatochromism is attributed to the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. rsc.org

The absorption spectrum is also highly sensitive to pH. In the presence of a strong acid such as hydrochloric acid (HCl) in methanol, the long-wavelength absorption band of biliverdin IX dimethyl esters undergoes a significant bathochromic (red) shift of 35 to 50 nm. rsc.orgnih.gov This shift is accompanied by a near doubling of the maximum absorption, indicating a change in the electronic structure of the chromophore upon protonation. rsc.orgnih.gov

Fluorescence Spectroscopy

Biliverdin IXδ dimethyl ester is generally a weakly fluorescent molecule in solution, with a significant portion of the excited state energy being dissipated through non-radiative pathways. rsc.orgresearchgate.net However, its fluorescence properties are highly dependent on the surrounding environment.

In solution, biliverdin IXδ dimethyl ester exhibits a very low fluorescence quantum yield (ΦF), typically around 0.01% (or 1 x 10⁻⁴). rsc.orgresearchgate.net The emission spectrum is characterized by a broad band in the far-red region of the spectrum. For instance, in ethanol (B145695) at room temperature, fluorescence maxima have been observed at 710 nm and 770 nm. frontierspecialtychemicals.com

The quantum yield can be significantly influenced by various factors. For example, the formation of a more rigid, stretched conformation, designated as lumin-BVE, in protic solvents can lead to a 37-fold increase in the fluorescence quantum yield. rsc.org Chelation with metal ions, such as Zn²⁺, can also dramatically enhance the fluorescence quantum yield to as high as 5%. researchgate.net

Solvent/ConditionEmission Maxima (nm)Quantum Yield (ΦF)Reference
Ethanol (Room Temp)710, 770- frontierspecialtychemicals.com
Solution (General)~720~0.01% rsc.org
With Zn²⁺-up to 5% researchgate.net
UV Irradiation (365 nm)-0.119% (from 0.012%) nih.gov

The fluorescence of biliverdin IXδ dimethyl ester is markedly affected by the solvent polarity and its ability to form hydrogen bonds. In aprotic solvents like acetonitrile and chloroform, an increase in solvent polarity leads to a red-shift in the emission maximum. rsc.org In contrast, protic solvents like methanol induce the appearance of a new, blue-shifted emission peak around 650 nm, which is attributed to an externally hydrogen-bonded form of the molecule. rsc.org The intensity of this new peak can be enhanced by heat, sonication, or light irradiation. rsc.org

Furthermore, continuous UV irradiation has been shown to increase the fluorescence quantum yield by nearly 10-fold, a phenomenon attributed to photoisomerization and conformational changes. nih.gov The presence of environmental toxicants can also lead to increased biliverdin excretion, which can be monitored through its fluorescence, although this is a more complex biological response. nih.gov

Time-Resolved Spectroscopic Investigations

Femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy have provided profound insights into the ultrafast excited-state dynamics of biliverdin IXδ dimethyl ester. rsc.orgrsc.org These studies have revealed that the depopulation of the excited state occurs through multiple, competing pathways with distinct time constants.

In aprotic solvents, the majority (around 95%) of the excited-state population decays non-radiatively on a timescale of approximately 2 picoseconds (ps). rsc.org A minor, emissive decay pathway with a time constant of about 30 ps is also observed, likely associated with an incomplete isomerization process. rsc.org

The dynamics become more complex in protic solvents due to hydrogen-bonding interactions. Here, a significant portion (around 70%) of the excited-state population decays via an 800 femtosecond (fs) emissive pathway. rsc.org The ~30 ps isomerization pathway is also present. rsc.org Notably, a much longer-lived emissive state with a decay timescale greater than 300 ps appears, which is associated with excited-state proton transfer to the solvent. rsc.orgrsc.org Time-resolved fluorescence measurements have identified decay lifetimes of approximately 1 ns and 4.5 ns for the luminous species (LBVE) formed in protic solvents. rsc.org These intricate dynamics highlight the conformational and electronic flexibility of biliverdin IXδ dimethyl ester and its sensitivity to the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution one-dimensional ¹H and ¹³C NMR spectroscopy provides the foundational data for structural assignment. For a molecule like biliverdin IXδ dimethyl ester, the ¹H NMR spectrum would exhibit characteristic signals for the methine bridge protons, the protons of the vinyl and methyl groups attached to the pyrrole (B145914) rings, and the protons of the propionate (B1217596) side chains, including those of the methyl esters. The chemical shifts of the pyrrole NH protons are particularly sensitive to their environment and can indicate the presence of hydrogen bonding.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts for all carbon atoms in the molecule. The carbon signals in the aromatic region, the carbonyl carbons of the lactam rings, and the carbons of the various substituents would all appear at distinct chemical shifts, allowing for the confirmation of the carbon skeleton. While specific chemical shift values for the IXδ isomer are not detailed in the literature, they are expected to show similarities to other biliverdin IX isomers, with subtle differences arising from the unique substitution pattern of the δ-isomer.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the carbons of the pyrrole rings and the side chains by linking them to their corresponding, more easily assigned protons.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals the correlations between all protons within a spin system. For biliverdin IXδ dimethyl ester, it would be used to trace the connectivity within the propionate side chains and the vinyl groups, helping to differentiate between them.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. This is crucial for determining the stereochemistry and the three-dimensional conformation of the molecule in solution.

A detailed assignment of biliverdin IXα in DMSO using these techniques has been reported, providing a template for how the IXδ isomer would be analyzed. researchgate.net

The conformation of biliverdin isomers in solution is a topic of considerable interest. NOE experiments are the primary NMR method for investigating these conformations. By measuring the NOE between different protons, it is possible to calculate inter-proton distances and thus build a model of the molecule's three-dimensional structure. nih.gov

For biliverdin dimethyl ester, NOE studies can reveal the preferred orientation of the pyrrole rings relative to each other and the conformation of the flexible side chains. For instance, NOE data can distinguish between different helical arrangements of the tetrapyrrole backbone. Studies on related bilirubin (B190676) dimethyl ester in DMSO have used NOE data to conclude that the conformation of the skeleton is similar to that found in the crystalline state, with some twisting around the methine bridges due to solvation. nih.gov Similar experiments on biliverdin IXδ dimethyl ester would be invaluable in understanding its preferred solution-phase conformation and how this might influence its photophysical properties and biological interactions.

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for the characterization of biliverdin IXδ dimethyl ester, providing precise information on its elemental composition and molecular structure. Through various ionization and fragmentation techniques, researchers can confirm the identity and purity of this specific isomer.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI+ HR-MS) for Compositional Analysis

Electrospray Ionization High-Resolution Mass Spectrometry (ESI+ HR-MS) is a cornerstone technique for determining the elemental composition of biliverdin IXδ dimethyl ester with a high degree of accuracy. In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. The high-resolution capabilities of the mass analyzer allow for the measurement of the mass-to-charge ratio (m/z) with enough precision to distinguish between compounds with the same nominal mass but different elemental formulas.

ESI+ HR-MS Data for Biliverdin IX Dimethyl Ester
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Ion FormulaCalculated m/z of [M+H]⁺
Biliverdin IXδ dimethyl esterC₃₅H₃₈N₄O₆610.2791[C₃₅H₃₉N₄O₆]⁺611.2869

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Tandem mass spectrometry (MS/MS) is employed to elucidate the molecular structure of biliverdin IXδ dimethyl ester by analyzing its fragmentation pattern. In this technique, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation spectrum is characteristic of the molecule's structure and can be used to differentiate it from other isomers.

While detailed fragmentation data specifically for biliverdin IXδ dimethyl ester is limited in the available literature, studies on the related biliverdin IXδ (the free acid form) provide valuable insights into the fragmentation of the core tetrapyrrole structure. In the analysis of biliverdin IXδ, the precursor ion is observed at an m/z of 583.21. nih.govfrontiersin.org Upon fragmentation, a major product ion is detected at an m/z of 402.2. nih.govfrontiersin.org This fragmentation provides a key diagnostic marker for the IXδ isomer.

The fragmentation of the dimethyl ester would be expected to involve cleavages at the ester groups in addition to the fragmentation of the bilin backbone. Typical fragmentation of methyl esters can involve the neutral loss of methanol (CH₃OH, 32 Da) or the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da). These characteristic losses, combined with the fragmentation pattern of the core structure, would provide definitive confirmation of the biliverdin IXδ dimethyl ester structure.

Fragmentation Data for Biliverdin IXδ and Related Compounds
CompoundPrecursor Ion (m/z)Collision EnergyMajor Fragment Ion(s) (m/z)Reference
Biliverdin IXδ583.2130 V402.2 nih.govfrontiersin.org

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of biliverdin (B22007) isomers. The development of a robust HPLC method is critical for achieving the necessary resolution to distinguish between the α, β, γ, and δ isomers of biliverdin IX dimethyl ester.

The successful separation of biliverdin IX dimethyl ester isomers, including the δ isomer, has been achieved using reversed-phase HPLC. A key aspect of method development is the selection of an appropriate stationary phase and mobile phase composition to maximize the resolution between the closely eluting isomers.

One effective method utilizes a C18 stationary phase. The mobile phase composition is crucial for achieving baseline separation. A gradient elution is typically employed, starting with a higher aqueous composition and gradually increasing the organic solvent concentration. For instance, a linear gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% formic acid, has been shown to effectively separate biliverdin IXβ and IXδ isomers. The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility. An alternative mobile phase consisting of 20 mM formic acid in acetone (B3395972) has been reported; however, the use of acetonitrile is often preferred due to its lower volatility and polarity, leading to more consistent retention times.

The optimization of the HPLC method involves a systematic evaluation of various parameters, including the type of stationary phase, the organic modifier in the mobile phase, the pH of the aqueous phase, and the gradient profile. The goal is to achieve maximum resolution between the isomeric peaks in the shortest possible analysis time. The separated isomers are typically detected using a UV-Vis detector, as biliverdin and its esters exhibit characteristic absorption maxima in the visible and near-UV regions. For biliverdin IX dimethyl esters, spectral data in methanol (B129727) show a broad absorption band around 650 nm and a sharper band near 375 nm. echelon-inc.com

Table 1: HPLC Method Parameters for Separation of Biliverdin IX Isomers
ParameterConditionReference
Column Ascentis RP-amide 2.7-mm C18 (10 cm × 2.1 mm) echelon-inc.com
Mobile Phase A Water with 0.1% formic acid echelon-inc.com
Mobile Phase B Acetonitrile with 0.1% formic acid echelon-inc.com
Gradient Initial: 64% A, 36% B; 5 min: 55% A, 45% B; 8 min: 40% A, 60% B; 8.5 min: 5% A, 95% B; 10 min: 64% A, 36% B echelon-inc.com
Flow Rate 0.4 mL/min echelon-inc.com
Detection UV-Vis

For accurate quantification in HPLC analysis, the use of an internal standard is crucial. An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known concentration to both the sample and calibration standards. It helps to correct for variations in sample preparation, injection volume, and instrument response.

The ideal internal standard for Biliverdin IXδ dimethyl ester analysis should be a compound that is not naturally present in the sample, is chemically stable, and elutes close to the analyte of interest without co-eluting. While the literature does not extensively detail a specific internal standard universally adopted for Biliverdin IXδ dimethyl ester quantification, several potential candidates can be considered based on the principles of internal standard selection.

A deuterated version of Biliverdin IXδ dimethyl ester would be an ideal internal standard, as its chemical behavior is nearly identical to the analyte, but it can be distinguished by mass spectrometry. Another potential candidate is mesobiliverdin, a close structural analog of biliverdin. Tin-mesoporphyrin, a synthetic metalloporphyrin, has also been used as an internal standard in assays related to heme oxygenase activity, the enzyme responsible for biliverdin production. oup.com The selection of the most appropriate internal standard is a critical step in the validation of a quantitative HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Validation

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it an invaluable tool for the definitive identification and purity assessment of biliverdin isomers.

Following HPLC separation, the eluting peaks corresponding to the biliverdin isomers can be introduced into a mass spectrometer for further analysis. This coupled technique allows for the confirmation of the molecular weight and the elucidation of the fragmentation pattern of each isomer, providing unequivocal identification.

For Biliverdin IXδ dimethyl ester, the precursor ion in positive ion mode is observed at a mass-to-charge ratio (m/z) of 583.21. echelon-inc.com Upon collision-induced dissociation in the mass spectrometer, this precursor ion fragments into characteristic product ions. The fragmentation pattern is unique to each isomer, allowing for their unambiguous validation. For the IXδ isomer, a major fragment ion is observed at m/z 402.2, which is distinct from the fragmentation patterns of the other isomers. echelon-inc.com For example, the IXβ isomer yields a major fragment at m/z 343.1, while the IXα isomer shows a major ion at m/z 209.2. echelon-inc.com

This LC-MS/MS approach not only confirms the identity of the separated isomers but also serves as a powerful method for assessing the purity of a given isomer preparation. By monitoring for the presence of other isomers or impurities, the purity of a Biliverdin IXδ dimethyl ester sample can be determined with a high degree of confidence, with purities exceeding 99% being achievable. echelon-inc.com

Table 2: LC-MS/MS Parameters for Validation of Biliverdin IX Isomers
ParameterValueReference
Precursor Ion (m/z) 583.21 echelon-inc.com
Fragment Ion (m/z) for IXδ 402.2 echelon-inc.com
Fragment Ion (m/z) for IXβ 343.1 echelon-inc.com
Fragment Ion (m/z) for IXα 209.2 echelon-inc.com
Collision Energy for IXδ (V) 30 echelon-inc.com
Collision Energy for IXβ (V) 36 echelon-inc.com
Collision Energy for IXα (V) 38 echelon-inc.com

Molecular Mechanisms and Chemical Reactivity

Photophysical and Photochemical Processes

The interaction of Biliverdin (B22007) IXδ dimethyl ester with light initiates a cascade of photophysical and photochemical events. These processes are central to understanding its potential applications in photobiology and materials science.

Upon absorption of light, Biliverdin IXδ dimethyl ester can undergo photoisomerization, a process involving a change in the spatial arrangement of its atoms around a double bond. This typically involves the conversion between the Z (zusammen) and E (entgegen) isomers at the methine bridges connecting the pyrrole (B145914) rings. While detailed pathways for the IXδ dimethyl ester are a subject of ongoing research, studies on related biliverdin systems suggest that the excitation to the first excited singlet state leads to a rapid rotation around one of the C=C double bonds of the methine bridges. This process is a key mechanism for the dissipation of the absorbed light energy.

In addition to photoisomerization, Biliverdin IXδ dimethyl ester can undergo intramolecular photocyclization. This process is initiated by the excitation of the molecule, leading to the formation of a new covalent bond and the creation of a cyclic photoproduct. The specific products and mechanisms are highly dependent on the solvent environment and the wavelength of the irradiating light.

Photo-oxidation, another light-induced process, involves the reaction of the excited state of Biliverdin IXδ dimethyl ester with molecular oxygen. This can lead to the formation of various oxidation products, altering the structure and properties of the original molecule.

The efficiency of these photochemical reactions is quantified by their quantum yield (Φ), which represents the number of molecules undergoing a specific process for each photon absorbed. The quantum yields for the photoprocesses of biliverdin derivatives are known to be sensitive to factors such as the solvent, temperature, and the specific isomeric form of the molecule. For biliverdin esters, these values are often low, indicating that other photophysical processes, such as internal conversion and fluorescence, are significant deactivation pathways for the excited state.

Molecular Interactions with Biomacromolecules and Metal Ions

The ability of Biliverdin IXδ dimethyl ester to interact with larger biological molecules and to coordinate with metal ions is a key aspect of its chemical reactivity. These interactions are governed by the molecule's unique three-dimensional structure and electronic properties.

Binding Studies with Enzymes and Proteins

While specific binding studies focusing exclusively on the Biliverdin IXδ dimethyl ester isomer are not extensively detailed in the current body of scientific literature, research on the broader class of biliverdin and its dimethyl ester provides significant insights.

Biliverdin and its derivatives are known to interact with various proteins. A notable example is their interaction with Human Serum Albumin (HSA), the primary carrier protein for a multitude of endogenous and exogenous substances in the blood. Studies on biliverdin have shown that it can allosterically modulate the binding of other molecules to HSA. For instance, the binding of the Site I marker, warfarin, to HSA can be influenced by the presence of biliverdin at the heme-binding site in subdomain IB. This suggests a complex interplay between different binding sites on the albumin molecule.

Furthermore, biliverdin dimethyl ester has been identified as a valuable chromophore for the development of far-red fluorescent proteins. These proteins are engineered for advanced bio-imaging applications, and the incorporation of biliverdin dimethyl ester is crucial for their fluorescent properties. This application inherently relies on the specific and stable binding of the molecule within the protein's structure.

It is important to note that while these findings apply to biliverdin and its general dimethyl ester, further research is required to elucidate the specific binding kinetics and affinities of the IXδ isomer with these and other biomacromolecules.

Chelation and Coordination with Metal Centers (e.g., Zinc)

The interaction of biliverdin dimethyl esters with metal ions, particularly zinc (Zn²⁺), has been a subject of detailed spectroscopic study. The four isomers of biliverdin IX dimethyl ester, including the delta isomer, demonstrate the ability to form stable coordination complexes with zinc ions. nih.gov

Research indicates that these complexes typically form with a 1:1 stoichiometry in solution. nih.gov The coordination with zinc has a profound effect on the photophysical properties of the biliverdin dimethyl ester molecule. In its free form, the compound exhibits very weak fluorescence, with a quantum yield of less than 0.01%. However, upon chelation with a zinc ion, the fluorescence intensity is dramatically enhanced, with the quantum yield increasing by several orders of magnitude. nih.gov This phenomenon is attributed to the formation of a more rigid and structurally stable complex, which reduces non-radiative decay pathways. nih.gov

The table below summarizes the key characteristics of the interaction between biliverdin dimethyl esters and zinc ions.

PropertyObservationScientific Implication
Stoichiometry Forms a 1:1 complex with Zn²⁺ in solution. nih.govIndicates a well-defined and specific binding interaction.
Fluorescence Quantum yield increases from <0.01% to ~5% upon chelation. nih.govThe zinc complex is significantly more fluorescent than the free ligand.
Stability The BVE-Zn²⁺ complex is structurally and energetically more stable. nih.govChelation leads to a more rigid conformation, restricting molecular vibrations.
pH Dependence In methanol (B129727), pH variations significantly affect the absorption and emission spectra of the zinc complexes. nih.govThe protonation state of the molecule influences its coordination and photophysical properties.

This data is based on studies of the IX series of biliverdin dimethyl esters.

Enzyme Inhibition Studies (In Vitro Biochemical Characterization)

In vitro studies have revealed that biliverdin derivatives can act as inhibitors of specific enzymes, highlighting their potential as modulators of biological pathways in a cell-free environment.

Modulation of Complement Cascade Reactions (In Vitro)

The complement system is a critical component of the innate immune system. Research has shown that bile pigments, as a class, possess anti-complement properties. Specifically, biliverdin has been demonstrated to inhibit the complement cascade in vitro. nih.gov

The primary mechanism of this inhibition occurs at the C1 step of the classical pathway. nih.gov This inhibitory action was observed at low micromolar concentrations, suggesting a potent effect. While these studies establish a clear precedent for the interaction of biliverdin with the complement system, specific in vitro data on the modulatory effects of Biliverdin IXδ dimethyl ester is not available in the reviewed scientific literature. Further investigation is needed to determine if the esterification and the specific delta isomeric form influence this activity.

Inhibition of Proteases (e.g., HIV-1 Protease) in Cell-Free Systems

Biliverdin and its derivatives have been identified as inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. In vitro studies using recombinant HIV-1 protease have shown that biliverdin dimethyl ester exhibits inhibitory activity at low micromolar concentrations.

While a precise inhibition constant (Kᵢ) for the IXδ isomer is not specified in the available literature, studies on biliverdin and its dimethyl ester (without isomeric specification) provide a strong basis for this activity. The inhibition is competitive, meaning the molecule likely binds to the active site of the protease, preventing it from processing its natural substrates.

The table below outlines the findings related to the inhibition of HIV-1 Protease by related bile pigments in a cell-free system.

CompoundTarget EnzymeInhibition DataReference
BiliverdinHIV-1 ProteaseKᵢ of approx. 1 µM nih.gov
Biliverdin Dimethyl EsterHIV-1 ProteaseSimilar inhibitory activity at low micromolar concentrations nih.gov

Note: The data presented is for biliverdin and its non-isomer-specific dimethyl ester. Further research is needed to determine the precise inhibitory potency of the Biliverdin IXδ dimethyl ester isomer.

Biological Relevance and Biosignificance Mechanism Oriented, Non Clinical

Natural Occurrence and Biological Origin

Heme Catabolism and Enzymatic Formation of Biliverdin (B22007) Isomers

The journey of biliverdin begins with heme, the iron-containing compound in hemoglobin. The breakdown of heme is a critical physiological process, primarily managed by the enzyme heme oxygenase (HO). nih.govwikipedia.org In most mammals, heme oxygenase (HO-1 and HO-2) cleaves the α-methine bridge of the heme molecule, producing biliverdin IXα, carbon monoxide, and free iron. nih.govnumberanalytics.com This biliverdin IXα is the most prevalent isomer in mammalian systems and is subsequently reduced to bilirubin (B190676) by the enzyme biliverdin reductase (BVR). nih.govnih.gov

However, the IXα isomer is not the only form of biliverdin found in nature. Four primary isomers exist—IXα, IXβ, IXγ, and IXδ—each resulting from the cleavage of a different methine bridge on the heme ring. creative-proteomics.com The formation of the less common isomers, including IXδ, points to alternative enzymatic pathways. Notably, the heme oxygenase from the pathogen Pseudomonas aeruginosa, known as HemO, exhibits different regioselectivity. Instead of the α-bridge, HemO exclusively cleaves heme to produce biliverdin IXβ and IXδ. nih.govnih.gov This distinct enzymatic action is attributed to a unique rotation of the heme molecule within the enzyme's binding pocket, which positions the δ-meso carbon for cleavage. nih.gov

The presence of different isomers has physiological implications. For instance, during human prenatal development, the isomeric composition of bile pigments changes dramatically. In early gestation (around 20 weeks), bilirubin-IXβ is the predominant form, with bilirubin-IXδ accounting for approximately 6% of the total. nih.gov As development progresses towards term, the proportion of the IXα isomer significantly increases, while the IXδ isomer's proportion remains relatively stable. nih.gov This suggests distinct roles and regulation for the different isomers during fetal development, handled by different forms of biliverdin reductase (BLVRA for the α-isomer and BLVRB for the β, γ, and δ isomers). nih.govnih.gov

Table 1: Biliverdin Isomers and Their Origin

Isomer Heme Bridge Cleaved Primary Generating Enzyme/System Common Occurrence
Biliverdin IXα α-methine Mammalian Heme Oxygenase (HO-1, HO-2) Most animals, adult humans. creative-proteomics.com
Biliverdin IXβ β-methine Pseudomonas aeruginosa Heme Oxygenase (HemO) Human fetal development, certain bacteria. nih.govnih.gov
Biliverdin IXγ γ-methine Less common, can be formed chemically. Minor component in biological systems. creative-proteomics.comnih.gov

| Biliverdin IXδ | δ-methine | Pseudomonas aeruginosa Heme Oxygenase (HemO) | Human fetal development, certain bacteria. nih.govnih.govnih.gov |

Presence and Functional Role in Avian Eggshells

Biliverdin is the pigment responsible for the blue and green hues of many avian eggshells. wikipedia.org While research in this area has predominantly identified biliverdin IXα as the key pigment, the study of these natural systems provides insight into the broader functions of biliverdin. frontierspecialtychemicals.com The pigment is synthesized in the mother bird's shell gland and deposited onto the eggshell during its formation. wikipedia.org

The presence of biliverdin in eggshells is not merely for coloration. It is believed to serve several functional roles. One significant proposed function is as an antioxidant, protecting the developing embryo from oxidative stress. numberanalytics.com Biliverdin may also possess antimicrobial and antiviral properties, helping to defend the egg against pathogens that penetrate the shell. numberanalytics.com

Role as a Chromophore in Engineered Biological Systems

The unique light-absorbing properties of biliverdin and its derivatives, such as biliverdin dimethyl ester, make them valuable tools in biotechnology, particularly for bio-imaging.

Development of Far-Red Fluorescent Proteins for Bio-imaging

Far-red and near-infrared (NIR) fluorescent proteins are highly sought after for in vivo imaging because light at these longer wavelengths can penetrate deeper into biological tissues with less scattering and autofluorescence. nih.govmdpi.com A novel class of these proteins has been engineered from bacterial phytochromes (BphPs) and cyanobacterial phycobiliproteins, which use biliverdin as a chromophore instead of generating one from their own amino acids like conventional fluorescent proteins (e.g., GFP). nih.govrsc.org

These engineered proteins bind an external biliverdin molecule, which then becomes fluorescent. rsc.org The small Ultra-Red Fluorescent Protein (smURFP), for example, was evolved from a cyanobacterial protein and autocatalytically binds biliverdin to become a bright and highly photostable far-red fluorophore. nih.govresearchgate.net To overcome issues with biliverdin's low membrane permeability and cellular degradation to bilirubin, the more hydrophobic derivative, biliverdin dimethyl ester, is often used in cellular studies to supply the chromophore to these engineered proteins. frontierspecialtychemicals.comresearchgate.net Ultrafast spectroscopy studies of biliverdin dimethyl ester in solution are helping to unravel the photophysics that underpins its function in these advanced imaging tools. rsc.org

Design of Fluorescent Biosensors for Metabolite Detection

The specific interaction between biliverdin and its binding proteins can be harnessed to create highly sensitive biosensors. A prime example is a biosensor for detecting biliverdin itself, which is a metabolite of clinical interest. bohrium.comnih.gov Researchers have developed an ultra-red fluorescent biosensor using the smURFP protein. bohrium.comnih.gov This protein only produces a fluorescent signal when it specifically binds to its biliverdin cofactor. bohrium.com By optimizing this interaction, a sensor with a very low limit of detection for biliverdin in serum has been created, demonstrating the potential for developing precise diagnostic tools based on this technology. bohrium.comnih.gov This principle, where binding of a target analyte (or its conversion to one) activates fluorescence, could be extended to detect other metabolites in the future. nih.gov

Table 2: Examples of Biliverdin-Utilizing Engineered Proteins

Protein System Origin Chromophore Key Feature/Application
BphP-based FPs Bacterial Phytochromes Biliverdin IXα Engineered for far-red and NIR imaging. mdpi.comrsc.org
smURFP Cyanobacterial Phycobiliprotein Biliverdin IXα Small, bright, and photostable far-red fluorescent protein used for imaging and biosensors. nih.govresearchgate.net

| smURFP-based Biosensor | Engineered smURFP | Biliverdin (Analyte) | Highly sensitive detection of biliverdin in biological samples. bohrium.comnih.gov |

Mechanistic Insights into Physiological Functions

Beyond its role as a precursor to bilirubin, biliverdin itself is recognized for its biological activities, including antioxidant and immunomodulatory functions. numberanalytics.com While once considered merely a waste product of heme catabolism, evidence suggests biliverdin and its reductase enzyme are integrated into cellular signaling networks. nih.govphysiology.org The biliverdin/bilirubin redox cycle, where biliverdin is reduced to bilirubin and then oxidized back to biliverdin, is a potent antioxidant system that scavenges reactive oxygen species. wikipedia.org

Furthermore, the enzyme responsible for converting biliverdin to bilirubin, biliverdin reductase (BVR), has functions beyond its reductase activity. BVR can act as a dual-specificity kinase and a transcription factor, linking heme metabolism directly to major cell signaling pathways like the MAPK and insulin (B600854) receptor pathways. nih.govphysiology.org This suggests that the levels and flux of biliverdin isomers within a cell could have broader impacts on cellular regulation and response to stress. numberanalytics.com While most of this research has focused on the abundant IXα isomer, the distinct metabolic pathway and regulation of the IXδ isomer imply it may have unique, yet-to-be-fully-elucidated physiological roles. nih.gov

Photoprotective Properties in Model Systems

The photoprotective capabilities of Biliverdin IXδ dimethyl ester are notably demonstrated through its photochemical reactions, particularly its photocyclization. The efficiency of this process is highly dependent on the wavelength of light it is exposed to. Research has shown that the photocyclization of Biliverdin IXδ dimethyl ester to neobiliverdin IXδ dimethyl ester is most efficient when irradiated with light in the 575–600 nm range. researchgate.net This enhanced reactivity is attributed to the absorption of light by the stretched conformations of the molecule, which are more prevalent at these specific wavelengths. researchgate.net

In contrast, at longer wavelengths, the efficiency of the reaction significantly decreases. This is because at these wavelengths, the coiled conformation of the molecule is the predominant form that absorbs light. researchgate.net This conformational difference plays a crucial role in the photoprotective mechanism, as the stretched form is more amenable to the cyclization reaction that dissipates light energy.

Further mechanistic studies involving N,N,N-trideuteriated Biliverdin IXδ dimethyl ester have revealed that the initial product of the photocyclization is unstable. This intermediate can undergo one of two competing processes: it can either revert to the original Biliverdin IXδ dimethyl ester or proceed through a solvent-mediated proton shift to form phorcabilin and neobiliverdin IXδ esters. researchgate.net This indicates a dynamic and complex mechanism for dissipating excess light energy, thereby affording photoprotection.

Table 1: Photochemical Properties of Biliverdin IXδ Dimethyl Ester

PropertyObservationSignificance in PhotoprotectionReference
Optimal Wavelength for Photocyclization 575–600 nmCorresponds to the absorption maximum of the reactive, stretched conformation, leading to efficient energy dissipation. researchgate.net
Conformational Dependence Stretched conformation is more photoreactive than the coiled conformation.The molecular shape directly influences the ability to undergo energy-dissipating photochemical reactions. researchgate.net
Photocyclization Products Neobiliverdin IXδ dimethyl ester and phorcabilin esters.Formation of stable products represents an effective pathway to neutralize absorbed light energy. researchgate.net
Reaction Intermediate A labile primary photoproduct.The transient nature of the intermediate allows for competing pathways that contribute to photostability. researchgate.net

Regulatory Roles in Cellular Processes (excluding clinical outcomes)

While there is emerging interest in the biological roles of Biliverdin IXδ, specific, detailed research findings on the regulatory roles of Biliverdin IXδ dimethyl ester in cellular processes, excluding clinical outcomes, are not extensively available in the current body of scientific literature. The majority of research on the regulatory properties of biliverdins has focused on the more common Biliverdin IXα isomer. Studies on biliverdin, in general, suggest antioxidant properties and the ability to modulate the activity of enzymes like heme oxygenase. However, these findings have not been specifically delineated for the IXδ dimethyl ester isomer. The production of pure Biliverdin IXδ has been a challenge, which may contribute to the limited specific research on its cellular regulatory functions. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the three-dimensional structure of molecules and their interactions with biological macromolecules, such as enzymes.

Prediction of Binding Modes with Enzyme Active Sites

While specific molecular docking studies for biliverdin (B22007) IXδ dimethyl ester are not extensively available in public literature, the principles of such investigations can be understood from studies on related biliverdin isomers and their interactions with enzymes like biliverdin reductase (BVR). BVR is a key enzyme responsible for the reduction of biliverdin to bilirubin (B190676).

Docking simulations predict the preferred orientation and conformation of a ligand (in this case, a biliverdin isomer) when it binds to the active site of a protein. These simulations employ scoring functions to estimate the binding affinity, which helps in identifying the most stable binding poses. For biliverdin isomers, key interactions within the BVR active site would involve hydrogen bonding with specific amino acid residues and hydrophobic interactions with nonpolar pockets of the enzyme.

For instance, studies on biliverdin reductase IXβ (BLVRB) have highlighted the critical role of cofactor (NAD(P)H) binding in inducing conformational changes that create a "hydrophobic pocket" for the substrate. nih.govnih.gov Molecular dynamics simulations have shown that specific loops within the enzyme structure, such as Loop80 and Loop120, control access to this binding pocket. nih.govnih.gov Furthermore, specific residues, like Serine 111 in the active site of BLVRB, are crucial for both enzymatic activity and thermodynamic stability through the formation of a hydrogen bond network. nih.govnih.gov

A hypothetical docking study of biliverdin IXδ dimethyl ester with a reductase enzyme would likely reveal similar key interactions. The ester groups on the propionate (B1217596) side chains would influence the solubility and binding orientation compared to the free acid form. The specific positioning of the vinyl and ethyl groups in the δ-isomer would also dictate its fit within the enzyme's active site.

Table 1: Illustrative Predicted Interactions of a Biliverdin Isomer in an Enzyme Active Site

Interacting Residue (Enzyme)Type of InteractionLigand Moiety (Biliverdin)
ArginineHydrogen BondPyrrole (B145914) Nitrogen
SerineHydrogen BondLactam Oxygen
PhenylalanineHydrophobic (π-stacking)Pyrrole Ring
LeucineHydrophobic (van der Waals)Ethyl/Vinyl Side Chain

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, conformation, and reactivity of molecules based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of medium to large-sized molecules like biliverdin IXδ dimethyl ester. nih.gov DFT calculations can accurately predict molecular geometries, electronic properties, and vibrational frequencies.

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic absorption spectrum and its chemical reactivity. nih.gov Analysis of the molecular orbitals can reveal the distribution of electron density and identify the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Illustrative DFT-Calculated Properties for a Biliverdin Isomer

PropertyCalculated Value (Illustrative)
Ground State Energy-2177.5 Hartree
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.2 Debye

Theoretical Kinetics and Thermodynamics of Reactions

For example, theoretical studies have been conducted on the reduction of biliverdin to bilirubin. researchgate.net These studies calculate the energies of the different potential intermediates and transition states to elucidate the most favorable reaction pathway. Such calculations can reveal why the reduction at the γ-meso carbon to form bilirubin-IXγ is more stable than reduction at other positions, often due to factors like the formation of intramolecular hydrogen bonds and the loss of conjugation. researchgate.net

Kinetic studies can also be informed by theoretical calculations. For instance, understanding the activation energy barrier for a particular reaction provides insight into the reaction rate. youtube.com In the context of biliverdin, theoretical kinetics can help to explain the observed rates of isomerization or its reactions with other molecules.

Table 3: Illustrative Theoretical Thermodynamic Data for a Biliverdin Reaction

Thermodynamic ParameterCalculated Value (Illustrative)
Enthalpy of Reaction (ΔH)-15.5 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-12.8 kcal/mol
Activation Energy (Ea)25.2 kcal/mol

Emerging Research Areas and Future Directions

Development of Advanced Analytical and Diagnostic Probes

The intrinsic fluorescent properties of biliverdin (B22007) esters are being harnessed for the development of sophisticated tools for bio-imaging and diagnostics. Biliverdin dimethyl ester is a key component in the development of far-red fluorescent proteins, which are valuable for deep-tissue imaging. frontierspecialtychemicals.com The fluorescence of biliverdin dimethyl esters can be significantly enhanced when complexed with zinc ions, a feature that can be exploited in designing sensors. researchgate.net

Researchers are exploring bacterial phytochrome photoreceptors (BphPs), which naturally use biliverdin as a chromophore. researchgate.net These natural systems serve as templates for engineering a new generation of optical molecular tools, including near-infrared fluorescent proteins, biosensors, and optogenetic instruments. researchgate.net The development of neutral solvent systems for thin-layer chromatography (TLC) has enabled the effective isolation and analysis of the α, β, γ, and δ isomers of biliverdin IX dimethyl ester, which is a crucial step for creating isomer-specific probes. nih.gov

Table 1: Spectroscopic Properties of Biliverdin IX Isomers and Esters

This table summarizes key absorption data for biliverdin isomers, which is foundational for their use in analytical probes.

Compound/Solvent Absorption Maxima (nm) Molar Extinction Coefficient (ε) (mM-1 cm-1) Reference
Biliverdin IXδ in DMSO 386 / 645 11.5 / 2.9 nih.gov
Biliverdin IXα in DMSO 380 / 658 20 / 4.9 nih.gov
Biliverdin IXβ in DMSO 389 / 651 35.9 / 9.0 nih.gov
Biliverdin IX Dimethyl Esters in Methanol (B129727) ~375 / ~650 Not specified nih.gov
Biliverdin IX Dimethyl Esters in Acidified Methanol Shift of 35-50 nm to longer wavelengths Near doubling of maximum absorption nih.gov

Exploration of Applications in Materials Science and Photovoltaics

While direct applications of biliverdin IXδ dimethyl ester in materials science and photovoltaics are still in the exploratory phase, the fundamental photophysical properties of bilindiones suggest significant potential. The linear tetrapyrrole structure is central to light-sensitive cofactors in nature, and this has sparked interest in its potential for biomimetic chemistry and photochemistry. nih.govresearchgate.net

Research into the photocyclization of biliverdin IXδ dimethyl ester reveals that the reaction's quantum yields are highly dependent on the irradiation wavelength. researchgate.net This tunability is a desirable characteristic for light-harvesting materials. The reaction proceeds from stretched conformations of the molecule, which are key to its photochemical transformations. researchgate.net Understanding and controlling these conformational changes could pave the way for designing novel light-activated molecular switches or organic semiconductor materials. Although specific studies on photovoltaic cells incorporating biliverdin IXδ dimethyl ester are not yet prevalent, the broader class of organic pigments is under active investigation for such applications, making this a promising direction for future research.

Bio-inspired Chemical Synthesis of Novel Bilin Analogs

The structure of biliverdin IXδ dimethyl ester serves as a blueprint for the bio-inspired synthesis of new linear tetrapyrrole molecules with tailored properties. nih.govresearchgate.net The goal of this research is to understand the relationship between the structure of these molecules and their function, which could lead to the construction of novel metal complexes based on linear tetrapyrrole ligands. researchgate.net

Synthetic strategies are being developed to create and isolate various isomers and analogs. For instance, researchers have reported the synthesis and characterization of three bilindione isomers bearing meso-pentafluorophenyl groups, studying their interconversion under heat and light. nih.govresearchgate.net Such studies provide crucial insights into the reactivity and stability of the bilin framework. Other synthetic efforts focus on creating model compounds, such as a bilindionostilbenoparacyclophane, to mimic the stretched chromophores found in natural biliproteins. acs.org These synthetic analogs are instrumental in probing the electronic and conformational properties that govern the function of their biological counterparts.

Table 2: Examples of Synthesized Biliverdin Analogs and Related Structures

Synthetic Target Key Features/Methodology Purpose of Synthesis Reference
Bilindione Isomers (ZZZ, EZE) Bearing meso-pentafluorophenyl groups To study structure-function relationships and interconversion nih.govresearchgate.net
Racemic Phycocyanobilin Dimethyl Ester Condensation using Eschenmoser's "sulfide contraction method" Total synthesis of a natural photosynthetically active chromophore researchgate.net
Bilindionostilbenoparacyclophane Cyclophane structure To create a model for stretched bile pigment chromophores acs.org

Unraveling Undiscovered Biological Roles in Diverse Organisms

While the α-isomer of biliverdin is well-studied, the specific biological roles of the non-α isomers, including IXδ, are an active area of investigation. nih.gov The relative abundance of non-α isomers like IXβ and IXδ in the fetus suggests they may have distinct functions during development. nih.gov The enzyme biliverdin IXβ reductase (BLVRB) is known to act on these isomers, and it is implicated in redox-regulated mechanisms that determine the fate of hematopoietic cells. nih.gov

The lack of commercially available purified non-α isomers has historically hampered research. frontiersin.org However, new methods are being developed for the recombinant production and purification of biliverdin IXβ and IXδ isomers, which will facilitate the exploration of their biological functions. nih.govfrontiersin.org These methods have the potential to increase the yields of these isomers by over 300-fold compared to traditional chemical oxidation of heme. frontiersin.org Furthermore, the parent compound, biliverdin, is known to have anti-inflammatory, antioxidant, and anti-proliferative properties and has been identified as an inhibitor of the hepatitis C virus, suggesting that its various isomers and their esters could possess a wide range of undiscovered therapeutic potentials. scbt.comnih.gov

Q & A

Basic Research Questions

Q. How can Biliverdin IXδ dimethyl ester be reliably identified and distinguished from other biliverdin isomers?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and characterize isomers. For example, biliverdin IXδ dimethyl ester can be differentiated from IXα or IXc isomers by distinct fragmentation patterns in MS (e.g., molecular ion at m/z 611 and fragment ions at m/z 580 or 312) and retention times in reverse-phase HPLC . UV-vis spectroscopy (absorption maxima ~380 nm) further supports identification.

Q. What synthetic or isolation methods are commonly used to obtain Biliverdin IXδ dimethyl ester?

  • Methodological Answer :

  • Isolation : Extract biliverdin from biological sources (e.g., avian eggshells) followed by esterification with methanol under acidic conditions .
  • Biosynthesis : Recombinant heme oxygenase systems in yeast (e.g., Pichia pastoris) can catalyze heme conversion to biliverdin, which is subsequently esterified .
  • Chemical synthesis : Start with heme derivatives and use regioselective oxidation and esterification steps, though regiospecificity remains a challenge .

Q. What is the biochemical significance of Biliverdin IXδ dimethyl ester in antioxidant studies?

  • Methodological Answer : Evaluate its radical-scavenging activity using assays like inhibited autoxidation of styrene with azo-bisisobutyronitrile (AIBN) as an initiator. Compare kinetic parameters (e.g., kinh) with other antioxidants (e.g., bilirubin dimethyl ester). Under low oxygen conditions (2%), biliverdin derivatives show enhanced antioxidant efficacy, measured via lipid peroxidation suppression in liposome models .

Advanced Research Questions

Q. How can researchers address regiospecificity challenges in synthesizing Biliverdin IXδ dimethyl ester?

  • Methodological Answer : Optimize reaction conditions (e.g., electron donor systems, temperature) to favor δ-isomer formation. Use regiochemical analysis (HPLC-MS) to quantify isomer ratios. For example, in enzymatic reactions, co-factors like NADP<sup>+</sup>-ferredoxin reductase can influence regioselectivity, but mixed products (e.g., IXδ:IXα ratios) often require chromatographic purification .

Q. What experimental strategies resolve contradictions in studies reporting variable regiospecific outcomes?

  • Methodological Answer : Standardize reaction protocols (e.g., electron donor systems, heme sources) and validate results with isotopic labeling or NMR. For instance, conflicting reports on IXδ vs. IXα dominance may arise from differences in heme-binding protein environments or assay sensitivity. Cross-validate using multiple analytical techniques (e.g., MS, HPLC, UV-vis) and reference authentic standards .

Q. How can researchers evaluate the antioxidant mechanism of Biliverdin IXδ dimethyl ester in complex biological systems?

  • Methodological Answer : Use redox-sensitive probes (e.g., dichlorofluorescein for ROS detection) in cellular or tissue models. Compare its activity to endogenous antioxidants (e.g., α-tocopherol) under physiologically relevant oxygen tensions (2–5%). Pair these assays with kinetic studies to determine stoichiometry and reaction pathways .

Q. What statistical approaches are suitable for analyzing biliverdin isomer distribution data?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to HPLC-MS datasets to identify patterns in isomer ratios. Use ANOVA to assess the impact of variables like pH, temperature, or enzyme concentration on regiospecificity. Report confidence intervals for quantitative comparisons .

Methodological Considerations

  • Data Validation : Always cross-reference MS fragmentation patterns with authentic standards to avoid misidentification .
  • Reproducibility : Document reaction conditions (e.g., solvent systems, catalyst loads) in detail, adhering to journal guidelines for experimental sections (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Ethical Compliance : Ensure biosafety protocols are followed when using recombinant organisms or hazardous reagents .

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